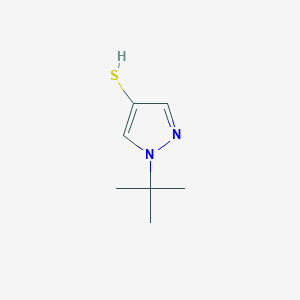
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,3-dimethylbutanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the precursor is continuously fed into a reactor with the fluorinating agent. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of 4,4-difluoro-3,3-dimethylbutanone.
Reduction: Formation of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of 4,4-diiodo-2-hydroxy-3,3-dimethylbutanoic acid.
Scientific Research Applications
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid: Similar structure but with an additional fluorine atom.
4,4-Difluoro-3,3-dimethylbutanoic acid: Lacks the hydroxyl group.
4,4-Difluoro-2-hydroxy-3,3-dimethylpentanoic acid: Longer carbon chain.
Uniqueness
4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group makes it particularly versatile for various applications.
Properties
Molecular Formula |
C6H10F2O3 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H10F2O3/c1-6(2,5(7)8)3(9)4(10)11/h3,5,9H,1-2H3,(H,10,11) |
InChI Key |
BIZIZEYHHOFRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


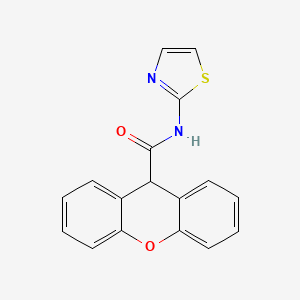




![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
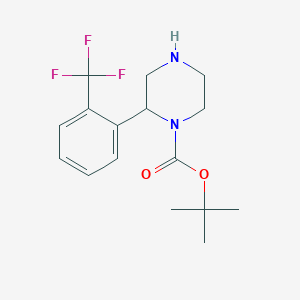
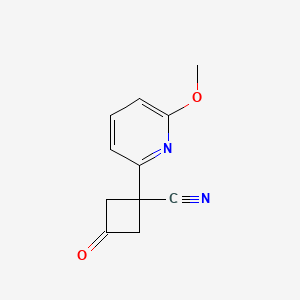
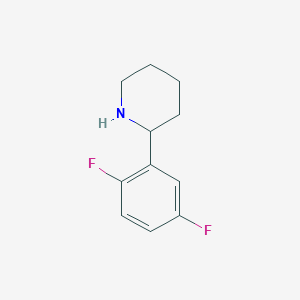


![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)

